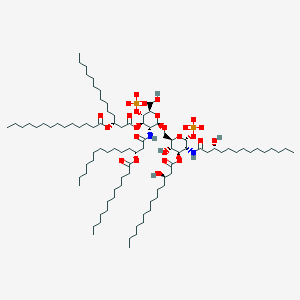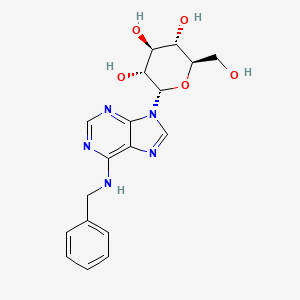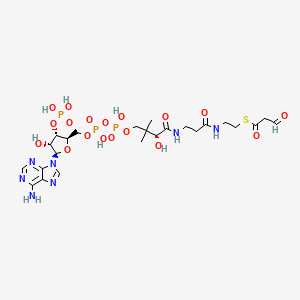
3-oxopropanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxopropanoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxopropanoic acid. It derives from a 3-oxopropanoic acid. It is a conjugate acid of a 3-oxopropanoyl-CoA(4-).
Applications De Recherche Scientifique
1. Biosynthesis of 3-Hydroxypropionic Acid (3-HP) from CO2
Wang et al. (2016) demonstrated the biosynthesis of 3-hydroxypropionic acid (3-HP), a vital platform chemical, from CO2 using cyanobacterium Synechocystis sp. PCC 6803. This process, which optimizes the expression of malonyl-CoA reductase (MCR) and other related genes, showcases the potential of using 3-oxopropanoyl-CoA pathways for sustainable chemical production from environmental carbon dioxide (Wang et al., 2016).
2. Active-Site Directed Inhibition of Enzymes
Wenz et al. (2008) explored the inhibition of pig-kidney general acyl-CoA dehydrogenase by 3,4-pentadienoyl-CoA. This study highlights the potential of 3-oxopropanoyl-CoA derivatives in enzyme inhibition, suggesting their utility in understanding enzyme mechanisms and developing targeted inhibitors (Wenz et al., 2008).
3. Enantioselective Synthesis of Oxindoles
Cao et al. (2018) discussed the enantioselective synthesis of 3,3-disubstituted oxindoles, significant in pharmaceutically active compounds. This research underscores the role of 3-oxopropanoyl-CoA pathways in developing novel synthetic methodologies for chiral compounds (Cao et al., 2018).
4. 3-HP Production from Methanol
Yang et al. (2017) demonstrated the production of 3-hydroxypropionic acid in Methylobacterium extorquens AM1 from methanol, involving the construction of a malonyl-CoA pathway. This illustrates the potential of 3-oxopropanoyl-CoA in bioconversion processes for industrial chemical production (Yang et al., 2017).
5. Inhibition Studies of Enzymes
Miziorko & Behnke (1985) studied the irreversible inhibition of avian liver 3-hydroxy-3-methylglutaryl-CoA synthase by 3-chloropropionyl coenzyme A. This research contributes to understanding enzyme inactivation mechanisms, with implications for biochemical and pharmaceutical studies (Miziorko & Behnke, 1985).
Propriétés
Nom du produit |
3-oxopropanoyl-CoA |
|---|---|
Formule moléculaire |
C24H38N7O18P3S |
Poids moléculaire |
837.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopropanethioate |
InChI |
InChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
Clé InChI |
NMEYBPUHJHMRHU-IEXPHMLFSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)

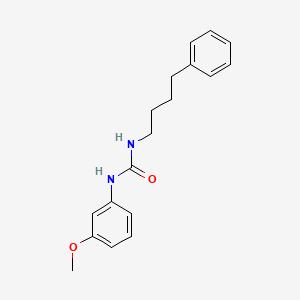
![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
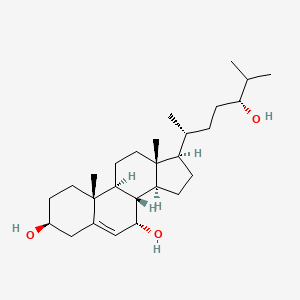

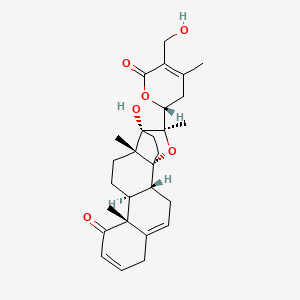

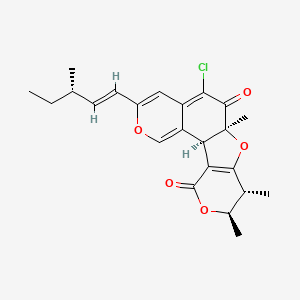
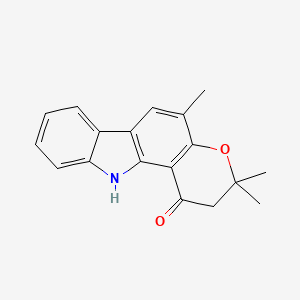
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)

